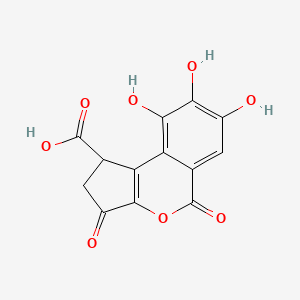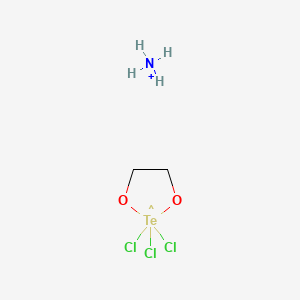
3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds with a pyridazine ring is a common theme in the provided papers. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involves treating an acetic acid derivative with a hydrazinylpyridazine, followed by a series of reactions to achieve the desired compound . Although the exact synthesis of 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine is not described, similar synthetic strategies could potentially be applied, with appropriate modifications to incorporate the 1,3-benzodioxol-5-yl moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine has been elucidated using various spectroscopic techniques and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations, as well as Hirshfeld surface analysis, have been employed to understand the molecular interactions and confirm the harmony between theoretical and experimental values .
Chemical Reactions Analysis
The papers describe the reactivity of heterocyclic compounds containing a pyridazine ring. For example, the synthesized compounds have been tested for their ability to displace [3H]diazepam from rat brain plasma membranes, indicating their potential interaction with central nervous system receptors . The reactivity with active halogen-containing reagents to afford various derivatives is also explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of these heterocyclic compounds are inferred from their molecular structure and intermolecular interactions. For instance, the presence of intermolecular hydrogen bonds and other interactions such as C-Cl...cg (chlorine to centroid) interactions contribute to the stability and crystalline nature of these compounds . The HOMO-LUMO energy gap and global reactivity descriptors provide insight into the chemical reactivity of the compounds .
Scientific Research Applications
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Pyridazine derivatives, including 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine, have been investigated for their potential to inhibit the corrosion of mild steel in acidic environments. These compounds have shown promising results as mixed-type inhibitors, offering protection by interacting with metallic surfaces through physisorption and chemisorption mechanisms. This indicates their potential use in industrial applications where steel corrosion is a concern (Mashuga, Olasunkanmi, & Ebenso, 2017).
Material Science and Chemistry
- Structural Analysis and Synthesis : Research on pyridazine derivatives has included the synthesis and structural analysis of various compounds. Studies have utilized techniques like density functional theory calculations, X-ray diffraction, and spectroscopic methods to elucidate the structure and properties of these compounds. These findings are crucial for understanding the chemical behavior and potential applications of pyridazine derivatives in material science and chemistry (Sallam et al., 2021).
Pharmaceutical Research
- Potential Biological Activity : Some studies have explored the synthesis of novel indolylpyridazinone derivatives, which include compounds related to 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine. These compounds have shown antibacterial activity, highlighting their potential in pharmaceutical research and drug development (Abubshait, 2007).
Antioxidant Properties
- Investigation of Antioxidant Activities : Research has also been conducted on fused heterocyclic compounds derived from pyridazine derivatives, assessing their antioxidant properties. Such studies are significant for evaluating the potential health benefits and therapeutic applications of these compounds (Salem et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-chloropyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-4-2-8(13-14-11)7-1-3-9-10(5-7)16-6-15-9/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVYQTIMSPNOID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262795 |
Source


|
| Record name | 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine | |
CAS RN |
143268-23-9 |
Source


|
| Record name | 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143268-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)




![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)






